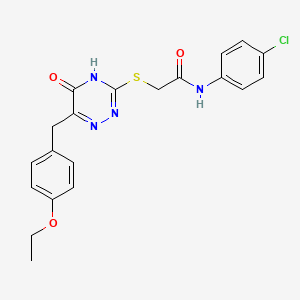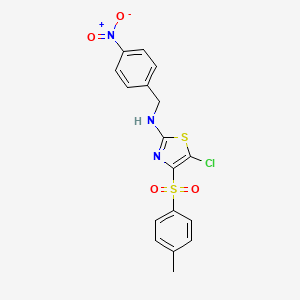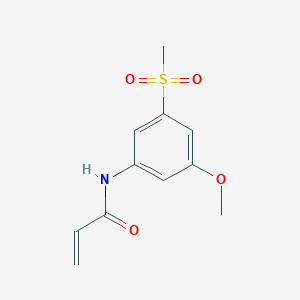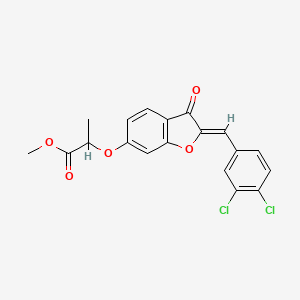![molecular formula C17H13N5O3S2 B2540428 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 897612-43-0](/img/structure/B2540428.png)
3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H13N5O3S2 and its molecular weight is 399.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds related to 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide. For example, Daoud, Ali, and Ahmed (2010) reported the synthesis of substituted 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole, which are related to the compound . Their work involved various reactions, including treatment with hydrazine hydrate, formic acid, and phenyl isothiocyanate to produce derivatives with potential pharmacological activities (Daoud, Ali, & Ahmed, 2010).
Biological Activities
Patel, Patel, and Shah (2015) synthesized benzamide derivatives similar to the compound of interest, which were tested for antibacterial and antifungal activities. Their research highlights the potential biomedical applications of such compounds (Patel, Patel, & Shah, 2015). Similarly, another study by Patel and Patel (2015) on related benzamide derivatives revealed significant antibacterial and antifungal properties, suggesting potential in pharmaceutical applications (Patel & Patel, 2015).
Quantum Structure-Activity Relationship (QSAR) Analysis
Al-Masoudi, Salih, and Al-Soud (2011) conducted QSAR analysis on benzothiazoles derived substituted piperazine derivatives, providing insights into the relationship between structure and activity, which is crucial for understanding the potential applications of similar compounds (Al-Masoudi, Salih, & Al-Soud, 2011).
Luminescence Sensitization
Viswanathan and Bettencourt-Dias (2006) evaluated thiophenyl-derivatized nitrobenzoic acid ligands, akin to the compound , for their potential in sensitizing Eu(III) and Tb(III) luminescence. Their findings contribute to the understanding of the use of such compounds in luminescence-based applications (Viswanathan & Bettencourt-Dias, 2006).
Safety and Hazards
As this compound is not intended for human or veterinary use, it should be handled with care and appropriate safety measures should be taken during its use. More specific safety and hazard information would typically be provided by the manufacturer or supplier.
Future Directions
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which are part of the compound’s structure, are involved in a wide range of pharmacological activities . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .
Mode of Action
Thiazole derivatives are known to interact with multiple receptors, which can lead to various biological responses . The compound’s interaction with its targets could lead to changes in cellular processes, although the specifics would depend on the exact nature of the target and the context in which the interaction occurs.
Biochemical Pathways
The compound may affect various biochemical pathways due to the broad spectrum of biological activities associated with thiazole derivatives . These could include pathways related to antimicrobial, antifungal, antiviral, and antineoplastic activities. The downstream effects would depend on the specific pathways affected and could result in a range of cellular responses.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. Given the range of activities associated with thiazole derivatives, the effects could be diverse and could include antimicrobial, antifungal, antiviral, and antineoplastic effects .
Properties
IUPAC Name |
3-nitro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S2/c23-16(11-3-1-4-12(9-11)22(24)25)18-7-6-13-10-27-17-19-15(20-21(13)17)14-5-2-8-26-14/h1-5,8-10H,6-7H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQVESJRIYKJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-(4aR,8aS)-Octahydropyrano[3,4-b][1,4]oxazine hydrochloride](/img/structure/B2540345.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2540346.png)

![2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2540350.png)







![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2540366.png)
![N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540367.png)
![(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540368.png)
